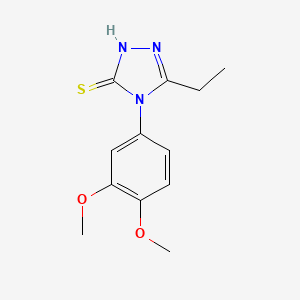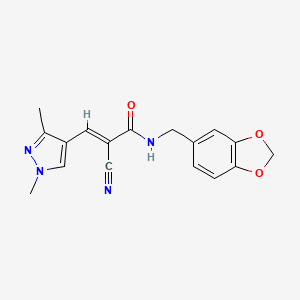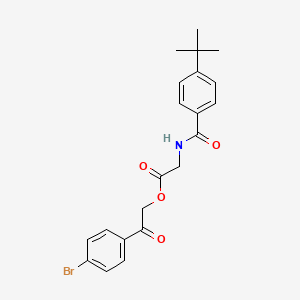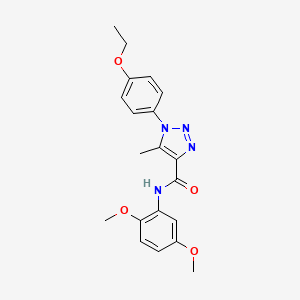
4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol, also known as DMET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMET is a heterocyclic compound that belongs to the family of 1,2,4-triazoles, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antitumor, antimicrobial, and antifungal activities. In agriculture, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been used as a plant growth regulator and fungicide. In material science, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been used as a precursor for the synthesis of various functional materials, such as metal complexes and nanoparticles.
Mecanismo De Acción
The exact mechanism of action of 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol exerts its biological activities by interacting with various cellular targets, such as enzymes and receptors. For example, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to bind to the fungal cell wall, leading to its disruption and subsequent cell death.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of various genes involved in cellular processes, such as cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol has a wide range of biological activities, making it a versatile compound for various applications. However, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol also has some limitations. For example, it is highly reactive and can undergo degradation under certain conditions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol. One possible direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases. Another direction is to explore its potential as a plant growth regulator and fungicide. In addition, further studies are needed to elucidate its mechanism of action and to develop more efficient synthesis methods for 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives.
Conclusion:
In conclusion, 4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a versatile compound that has potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its diverse biological activities, including antitumor, antimicrobial, and antifungal activities, make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and to explore its potential applications.
Propiedades
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-11-13-14-12(18)15(11)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWAOXZGDAMEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4793358.png)


![2-(4-methoxyphenoxy)-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4793391.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4793400.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4793403.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4793408.png)
![N-(5-chloro-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4793414.png)
![2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline](/img/structure/B4793422.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4793463.png)

![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4793472.png)
